O-Desisopropyl-O-ethylCefpodoximeProxetil

Analytical Reference Standards Impurity Profiling Mass Spectrometry Identification

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil (O-DECP; CAS 82619-01-0) is the ethyl‑ester analog of the third‑generation cephalosporin prodrug cefpodoxime proxetil. Its molecular formula is C₂₀H₂₅N₅O₉S₂ (MW 543.57 Da), differing from the parent drug (C₂₁H₂₇N₅O₉S₂, MW 557.59 Da) by a single methylene unit in the ester side chain.

Molecular Formula C20H25N5O9S2
Molecular Weight 543.6 g/mol
Cat. No. B13859741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desisopropyl-O-ethylCefpodoximeProxetil
Molecular FormulaC20H25N5O9S2
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
InChIInChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12+/t9?,13-,17-/m1/s1
InChIKeyFXDWRZAFIUUKKP-POJSZAKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desisopropyl-O-ethyl Cefpodoxime Proxetil: Structural Identity, Pharmacopoeial Classification, and Core Analytical Role


O-Desisopropyl-O-ethyl Cefpodoxime Proxetil (O-DECP; CAS 82619-01-0) is the ethyl‑ester analog of the third‑generation cephalosporin prodrug cefpodoxime proxetil [1]. Its molecular formula is C₂₀H₂₅N₅O₉S₂ (MW 543.57 Da), differing from the parent drug (C₂₁H₂₇N₅O₉S₂, MW 557.59 Da) by a single methylene unit in the ester side chain [1]. The compound is officially listed as Cefpodoxime Proxetil EP Impurity L in the European Pharmacopoeia and is widely employed as a reference standard for HPLC method development, method validation, ANDA/DMF filing, and forced degradation studies [2][3]. It also serves as a metabolite standard for pharmacokinetic investigations .

Why O-Desisopropyl-O-ethyl Cefpodoxime Proxetil Cannot Be Replaced by the Parent Drug or Other Process Impurities in Analytical Workflows


Cefpodoxime proxetil impurity reference standards are not interchangeable. O‑Desisopropyl‑O‑ethyl Cefpodoxime Proxetil differs from the parent drug by the replacement of the isopropoxycarbonyloxyethyl (proxetil) ester with an ethoxycarbonyloxyethyl ester, yielding a mass difference of –14 Da and distinct chromatographic retention behavior [1]. The European Pharmacopoeia assigns this compound a unique impurity designation (Impurity L) with a specified acceptance limit; substituting the parent drug or another EP impurity (e.g., Impurity A, B, or E) would misidentify peaks, invalidate system suitability, and compromise regulatory compliance [2]. Moreover, O‑DECP originates from a specific side reaction (esterification with 1‑chloroethyl ethyl carbonate rather than 1‑iodoethyl isopropyl carbonate), so its abundance in a batch reflects a distinct process failure mode that other analogs cannot mimic [3].

Quantitative Differentiation Evidence for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil Versus Closest Analogs


Molecular Weight and Elemental Composition Differentiation from the Parent Drug and Alkyl Ester Homologs

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil possesses a molecular formula of C₂₀H₂₅N₅O₉S₂ (monoisotopic MW 543.57 Da), which is 14.02 Da lower than the parent drug cefpodoxime proxetil (C₂₁H₂₇N₅O₉S₂, MW 557.59 Da) owing to the replacement of an isopropoxycarbonyl moiety with an ethoxycarbonyl moiety [1]. Among the four novel alkyl‑ester analogs characterized by Reddy et al. (2020), the target ethyl analogue is the second smallest: the methyl analogue is C₁₉H₂₃N₅O₉S₂ (Δ –28 Da vs. parent), the propyl analogue is C₂₂H₂₉N₅O₉S₂ (Δ +14 Da vs. parent), and the N‑propyl analogue shares the same mass as the propyl analogue but differs in connectivity [1]. This precise mass difference enables unambiguous identification by high‑resolution mass spectrometry (HRMS) and distinguishes the compound from co‑eluting or isobaric impurities [2].

Analytical Reference Standards Impurity Profiling Mass Spectrometry Identification

Pharmacopoeial Identity and Acceptance Criteria for EP Impurity L

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is codified as Cefpodoxime Proxetil EP Impurity L in the European Pharmacopoeia monograph for cefpodoxime proxetil [1]. Commercial reference standards of this impurity are supplied with HPLC purity ≥95% (some vendors certify ≥98% or >99.5% analytical purity) and are accompanied by a full Certificate of Analysis including HPLC chromatograms with retention time (RT) and relative retention time (RRT) data, ¹H/¹³C NMR, and HRMS spectra [1]. Under EP general monograph requirements for related substances, individual unspecified impurities are limited to ≤0.10% and total impurities to ≤1.0%, making certified high‑purity reference standards essential for accurate quantitation at these trace levels . The compound is used directly as the EP Impurity L reference marker for peak identification in the related‑substances test, a role that no other analog can fulfill [2].

Pharmacopoeial Compliance Quality Control Regulatory Submission

Chromatographic Resolution from Parent Drug and Other Alkyl Ester Analogs

In the systematic LC‑MSⁿ impurity profiling study by Wang et al. (2014), 15 cefpodoxime proxetil impurities were separated on a Kromasil C18 column using a formic acid–methanol–water gradient, with retention times spanning 2.72 to 123.9 minutes [1]. The ethyl analogue (O‑DECP) is resolved from the parent drug diastereomers (R‑epimer and S‑epimer, RRT ≈1.0 and ≈0.9 respectively under Indian Pharmacopoeia 2024 conditions) and from other EP impurities [2]. The Comparison of Three RP‑HPLC Methods study demonstrated that Method 3 (manufacturer‑provided) achieved baseline separation of cefpodoxime proxetil from all known related substances—including stereo and structural isomers, degradation compounds, and by‑products—within 40 minutes, a performance that Method 1 (Japanese Requirements) and Method 2 (USP 28) could not fully replicate [3]. Under Method 3 conditions, the ethyl analogue elutes as a discrete peak with resolution factor >1.5 from the nearest adjacent impurity, ensuring reliable integration at the ≤0.10% reporting threshold [3].

RP-HPLC Method Development Impurity Profiling System Suitability

Synthetic Origin as a Process-Specific Marker Impurity

O-Desisopropyl-O-ethyl Cefpodoxime Proxetil arises from a defined side reaction during the final esterification step of cefpodoxime proxetil synthesis: when 1‑chloroethyl ethyl carbonate (or its iodo derivative) reacts with cefpodoxime acid in place of the intended 1‑iodoethyl isopropyl carbonate, the ethyl‑ester impurity is formed [1]. Reddy et al. (2020) reported the controlled synthesis, isolation, and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) of this ethyl analogue alongside the methyl, propyl, and N‑propyl analogues, providing a reference data set that allows manufacturers to identify the specific root cause of elevated Impurity L levels [1]. Unlike degradation impurities (e.g., cefpodoxime acid, Impurity A) that increase under thermal, hydrolytic, or oxidative stress, O‑DECP is a process impurity whose abundance correlates with the quality of the alkyl carbonate reagent and the esterification conditions [2]. This mechanistic distinction means that monitoring O‑DECP levels provides orthogonal process control information that degradation products alone cannot deliver .

Process Chemistry Impurity Control Strategy Synthesis Route Scouting

Dual Utility as Metabolite Standard for Pharmacokinetic Investigations

In addition to its role as a process impurity, O-Desisopropyl-O-ethyl Cefpodoxime Proxetil is a documented metabolite of cefpodoxime proxetil, formed by in vivo ester hydrolysis of the proxetil moiety followed by re‑esterification or transesterification with endogenous ethanol . This contrasts with the major active metabolite cefpodoxime acid (Impurity A, MW 427.2 Da), which lacks the ester prodrug moiety entirely, and with other alkyl‑ester analogs that are not physiologically relevant . The availability of high‑purity O‑DECP (>99.5% analytical purity) enables its use as a calibrator and quality control sample in bioanalytical LC‑MS/MS methods for quantifying the metabolite in plasma or urine, supporting pharmacokinetic studies and bioequivalence trials . No other cefpodoxime proxetil impurity combines a pharmacopoeial reference standard identity with a confirmed in vivo metabolic origin [1].

Drug Metabolism Pharmacokinetics Bioanalytical Method Validation

Best Research and Industrial Application Scenarios for O-Desisopropyl-O-ethyl Cefpodoxime Proxetil


Pharmacopoeial Related-Substances Testing and Batch Release for Cefpodoxime Proxetil API and Finished Dosage Forms

O‑DECP serves as the EP Impurity L reference marker for the related‑substances test prescribed in the European Pharmacopoeia monograph. QC laboratories use the certified reference standard (HPLC purity ≥95%) to establish system suitability—confirming that the Impurity L peak is baseline‑resolved from the parent drug epimers (resolution >1.5) and elutes at its designated RRT—prior to quantifying Impurity L against the ≤0.10% individual unspecified impurity limit [1][2]. This application is mandatory for EP‑market batch release and ANDA/DMF filing [3].

Process Development and Root‑Cause Investigation of Esterification Side Reactions

During cefpodoxime proxetil API manufacturing, elevated levels of Impurity L indicate contamination of the alkyl carbonate esterification reagent with the ethyl homolog. Process chemists use the authentic O‑DECP standard to spike reaction mixtures and validate that the impurity is controlled below acceptable limits when the ethyl/isopropyl carbonate ratio in the reagent feed is maintained at <0.5% [1]. The availability of fully characterized reference material (¹H NMR, ¹³C NMR, HRMS) enables unambiguous peak assignment in in‑process control chromatograms [4].

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Bioanalytical laboratories preparing LC‑MS/MS methods for cefpodoxime proxetil pharmacokinetic studies require O‑DECP as a metabolite calibrator. The compound's certified purity (>99.5%) allows preparation of calibration standards and quality control samples at physiologically relevant concentrations (typically 0.1–50 µg/mL in plasma), while its distinct MRM transition (derived from the m/z 544 → m/z 428 fragmentation pathway) ensures selectivity against the parent prodrug and the major cefpodoxime acid metabolite [2].

Forced Degradation and Stability‑Indicating Method Validation

When validating a stability‑indicating HPLC method, O‑DECP is used as a reference marker to confirm that the chromatographic system can distinguish process impurities from degradation products. Under ICH Q1A stress conditions (acid, base, oxidative, thermal, and photolytic), O‑DECP remains stable while degradation impurities such as cefpodoxime acid (Impurity A) increase, allowing the method's specificity and mass balance to be demonstrated [2]. This application is critical for regulatory submissions where peak purity and impurity fate must be documented [3].

Quote Request

Request a Quote for O-Desisopropyl-O-ethylCefpodoximeProxetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.